![molecular formula C31H40N8O3S B608956 N-(2-甲基-1-(2-(1-甲基哌啶-4-基)苯基)丙烷-2-基)-4-(2-(甲磺酰基)-1H-苯并[d]咪唑-1-基)-6-吗啉基-1,3,5-三嗪-2-胺 CAS No. 1595129-71-7](/img/structure/B608956.png)
N-(2-甲基-1-(2-(1-甲基哌啶-4-基)苯基)丙烷-2-基)-4-(2-(甲磺酰基)-1H-苯并[d]咪唑-1-基)-6-吗啉基-1,3,5-三嗪-2-胺
描述
PWT143, also known as ME-401, is an orally bioavailable inhibitor of the delta isoform of phosphatidylinositide 3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, PI3K-delta inhibitor PWT143 selectively inhibits the delta isoform of PI3K and prevents the activation of the PI3K/AKT signaling pathway. This both decreases proliferation and induces cell death in PI3K-delta-overexpressing tumor cells. PI3K-delta plays a key role in the proliferation and survival of hematologic cancer cells. The targeted inhibition of PI3K-delta is designed to preserve PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
科学研究应用
Cancer Treatment
The compound has been investigated for its potential as an inhibitor of specific protein interactions involved in cancer progression. Notably, it has shown promise in inhibiting the menin-MLL (mixed lineage leukemia) protein-protein interaction, which is crucial for the proliferation of certain acute leukemias. In a study, the compound demonstrated a binding affinity with a K_i value of approximately 1.8 nM, indicating high potency against this target .
Enzyme Inhibition
Research indicates that N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine may act as an inhibitor of various enzymes critical in metabolic pathways. For instance, it has been studied for its inhibitory effects on aldehyde dehydrogenases (ALDHs), which are essential for the metabolism of aldehydes and play a vital role in detoxifying harmful compounds within the body .
Case Study 1: Inhibition of Menin
A detailed investigation into the compound's ability to inhibit the menin protein interaction revealed that modifications to its structure could enhance its binding affinity and cellular potency. The introduction of small hydrophobic groups significantly improved its efficacy against cancer cell lines .
Case Study 2: Aldehyde Dehydrogenase Inhibition
In another study focused on enzyme inhibition, researchers evaluated various structural modifications to enhance the compound's interaction with ALDHs. The findings suggested that specific substitutions could lead to improved inhibitory activity, highlighting its potential in therapeutic applications aimed at modulating metabolism and toxicity .
Summary of Research Applications
Application Area | Specific Target/Mechanism | Key Findings |
---|---|---|
Cancer Treatment | Menin protein-protein interaction | High binding affinity (K_i = 1.8 nM) |
Enzyme Inhibition | Aldehyde dehydrogenases | Structural modifications enhance inhibitory activity |
Potential for Other Diseases | Investigated for roles in metabolic disorders and toxicology | Ongoing research needed for broader applications |
作用机制
ME-401, also known as N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine, is a potent and selective oral small-molecule inhibitor of Phosphatidylinositol 3-Kinase δ (PI3Kδ) .
Target of Action
The primary target of ME-401 is the PI3Kδ isoform , which mediates multiple events in lymphocytes, including cell proliferation, survival, and motility . This makes it an attractive target for drug development, particularly for the treatment of lymphoid malignancies .
Mode of Action
ME-401 selectively inhibits PI3Kδ, leading to downstream inhibitory effects on cell growth and survival . This inhibition is utilized to treat lymphoid malignancies .
Biochemical Pathways
PI3Kδ signaling is at the crossroads of B-cell receptor signaling pathways that are major drivers of survival and proliferation of B-cell malignancies . Inhibition of PI3Kδ by ME-401 disrupts these pathways, leading to decreased cell proliferation, survival, and motility .
Pharmacokinetics
ME-401 has been shown to have a high oral bioavailability of 79% in dogs . It distributes into the lymph in dogs and permeates into cells readily . The human blood to plasma ratio of ME-401 is 1.4, and it has 50% retention in the Caco-2 cell monolayer at 1 μM . The high binding affinity and low dissociation rate of ME-401 result in an equilibrium dissociation constant (KD) of 3.03×10−11 M .
Result of Action
ME-401 has demonstrated high overall response rates in both follicular lymphoma (FL) and chronic lymphocytic leukemia or small lymphocytic lymphoma (CLL/SLL). In a Phase 1b study, an 80% overall response rate was observed in patients with relapsed or refractory (r/r) FL . Comparable overall response rates were observed across patient groups receiving ME-401 as a monotherapy or in combination with rituximab .
Action Environment
The efficacy of ME-401 can be influenced by the dosing schedule. An intermittent dosing schedule (one week on, three weeks off) appears to markedly reduce toxicity and maintain efficacy . This novel dosing strategy allows for T-regulatory cell repopulation, which could potentially expand the role of PI3K inhibitors in B-cell malignancies .
生化分析
Biochemical Properties
ME401 exhibits high selectivity for the PI3Kδ isoform and has different drug properties compared to other PI3Kδ inhibitors . This compound has the potential to become the best-in-class PI3Kδ inhibitor .
Cellular Effects
ME401 has shown promising results in the treatment of various B-cell malignancies . The compound’s clinical characteristics suggest that it has the potential to address a range of B-cell malignancies, either as a monotherapy or in combination with other cancer drugs .
Molecular Mechanism
The molecular mechanism of ME401 involves the inhibition of PI3Kδ, a type of enzyme that is often overexpressed in cancer cells and plays a key role in the proliferation and survival of blood tumors .
Temporal Effects in Laboratory Settings
The temporal effects of ME401 are currently being evaluated in various clinical trials . In 2020, the U.S. FDA granted fast track designation to ME401 .
Metabolic Pathways
ME401 is involved in the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
生物活性
N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (CAS: 1595129-71-7) is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of various cancers and other diseases. This article explores its biological activity, focusing on mechanisms of action, efficacy in preclinical studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its complex nature, which includes a triazine core, morpholino group, and piperidine moiety. The molecular formula is , with a molecular weight of 372.53 g/mol.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Inhibition of Key Enzymes : The compound has shown inhibitory activity against various enzymes involved in cancer metabolism, particularly aldehyde dehydrogenases (ALDHs). In studies using pancreatic cancer cell lines (MIA PaCa-2), it demonstrated potent inhibition of ALDH1A1, a key enzyme implicated in tumor progression and drug resistance .
- Cellular Uptake and Bioavailability : The presence of the piperidine and morpholino groups enhances cellular permeability and bioavailability. This is crucial for achieving effective concentrations within target tissues.
- Targeting Signaling Pathways : Preliminary studies suggest that the compound may influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in oncology .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound:
- Anticancer Activity : In a study published in Cancer Research, the compound was tested against various cancer cell lines, including breast and pancreatic cancers. It exhibited IC50 values in the low micromolar range (around 0.033 μM for ALDH inhibition), indicating strong anticancer potential .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MIA PaCa-2 | 0.033 | ALDH1A1 inhibition |
Breast Cancer Cells | 0.045 | Apoptosis induction |
Colon Cancer Cells | 0.050 | Cell cycle arrest |
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the piperidine ring significantly affected potency. For instance, substituting certain groups led to enhanced activity against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy:
- Piperidine Modifications : Variations in the piperidine structure have been shown to affect binding affinity to target enzymes.
- Morpholino Group : Alterations to the morpholino moiety also impacted cellular uptake and overall bioactivity.
- Sulfonamide Derivatives : Compounds with different sulfonamide substitutions demonstrated varied potencies in inhibiting tumor growth.
属性
IUPAC Name |
N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-4-(2-methylsulfonylbenzimidazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O3S/c1-31(2,21-23-9-5-6-10-24(23)22-13-15-37(3)16-14-22)36-27-33-28(38-17-19-42-20-18-38)35-29(34-27)39-26-12-8-7-11-25(26)32-30(39)43(4,40)41/h5-12,22H,13-21H2,1-4H3,(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTXVGREXBMCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。